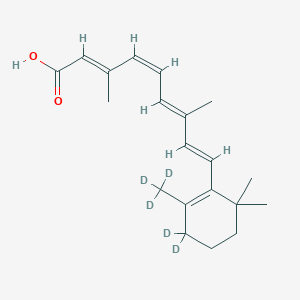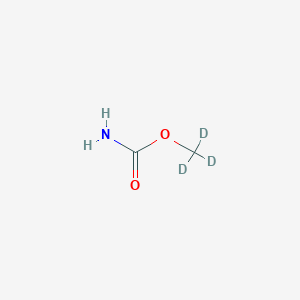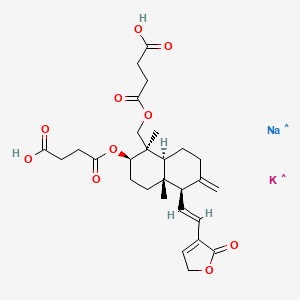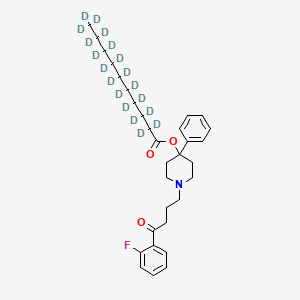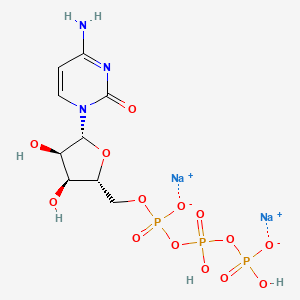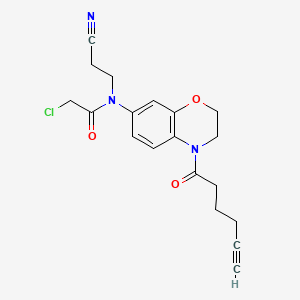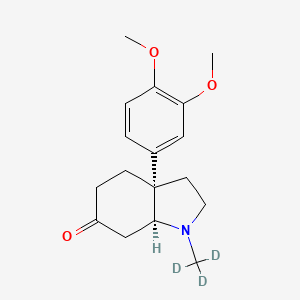
Mesembrine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mesembrine-d3 is a deuterated form of mesembrine, an alkaloid found in the plant Sceletium tortuosum, commonly known as kanna. Mesembrine is known for its psychoactive properties and has been traditionally used for its mood-enhancing effects. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolism of mesembrine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mesembrine involves several steps, including the construction of the bicyclic ring system and the introduction of the quaternary carbon. One of the key steps in the synthesis is the Diels-Alder reaction, which forms the six-membered ketone ring. This is followed by α-allylation to introduce the quaternary carbon and a conjugate addition reaction to close the five-membered ring .
Industrial Production Methods
Industrial production of mesembrine typically involves the extraction of the alkaloid from Sceletium tortuosum using Soxhlet extraction. The plant material is subjected to solvent extraction, and the resulting extract is purified using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Mesembrine undergoes several types of chemical reactions, including:
Oxidation: Mesembrine can be oxidized to form mesembrenone.
Reduction: Reduction of mesembrine can yield mesembranol.
Substitution: Mesembrine can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
Oxidation: Mesembrenone
Reduction: Mesembranol
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mesembrine-d3 is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of mesembrine.
Neuropharmacology: Investigating the effects of mesembrine on the central nervous system, particularly its role as a serotonin reuptake inhibitor and phosphodiesterase 4 inhibitor.
Analytical Chemistry: Used as an internal standard in mass spectrometry to quantify mesembrine levels in biological samples.
Mecanismo De Acción
Mesembrine acts primarily as a serotonin reuptake inhibitor, which increases the levels of serotonin in the synaptic cleft and enhances mood. It also inhibits phosphodiesterase 4, which leads to increased levels of cyclic adenosine monophosphate (cAMP) and has anti-inflammatory effects. These actions contribute to its antidepressant and anxiolytic properties .
Comparación Con Compuestos Similares
Similar Compounds
Mesembrenone: An oxidized form of mesembrine with similar psychoactive properties.
Mesembranol: A reduced form of mesembrine with potential therapeutic effects.
Δ7-Mesembrenone: A structurally similar compound with a double bond between C7 and C7a.
Tortuosamine: Another alkaloid found in Sceletium tortuosum with similar pharmacological effects.
Uniqueness
Mesembrine-d3 is unique due to its deuterium labeling, which makes it particularly useful in pharmacokinetic studies. The deuterium atoms provide a distinct mass difference that allows for precise tracking and quantification in mass spectrometry .
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
292.39 g/mol |
Nombre IUPAC |
(3aS,7aS)-3a-(3,4-dimethoxyphenyl)-1-(trideuteriomethyl)-2,3,4,5,7,7a-hexahydroindol-6-one |
InChI |
InChI=1S/C17H23NO3/c1-18-9-8-17(7-6-13(19)11-16(17)18)12-4-5-14(20-2)15(10-12)21-3/h4-5,10,16H,6-9,11H2,1-3H3/t16-,17-/m0/s1/i1D3 |
Clave InChI |
DAHIQPJTGIHDGO-UXJJITADSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1CC[C@]2([C@@H]1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
SMILES canónico |
CN1CCC2(C1CC(=O)CC2)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



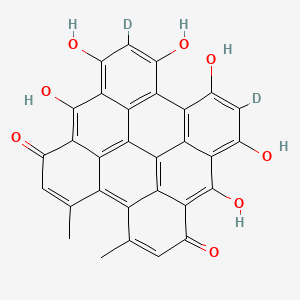


![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
